molecular formula C7H5F3OS B2400435 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone CAS No. 1368164-70-8

1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone

Cat. No. B2400435
CAS RN: 1368164-70-8
M. Wt: 194.17
InChI Key: ZJJRRGFMYGIYES-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone” is an organic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The compound also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom . The “ethanone” part of the name suggests the presence of a carbonyl group (C=O) attached to an ethyl group (C2H5).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a trifluoromethyl group, and a carbonyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As an organic compound containing a thiophene ring and a trifluoromethyl group, “this compound” could potentially undergo a variety of chemical reactions. The thiophene ring, similar to benzene, is aromatic and might participate in electrophilic aromatic substitution reactions . The trifluoromethyl group could potentially be transformed into other functional groups through various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors that could influence its properties include the presence and position of the functional groups, the overall size and shape of the molecule, and the electronic properties of the molecule .

Scientific Research Applications

1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone has been found to have potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, this compound can be used as a building block for the synthesis of various compounds. In materials science, this compound can be used as a coating material due to its high chemical stability. In medicinal chemistry, this compound has been found to have potential as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

The exact mechanism of action of 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone is not fully understood. However, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have antioxidant properties and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone is its high chemical stability, which makes it a useful building block for the synthesis of various compounds. This compound is also soluble in organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of this compound is its strong odor, which can be unpleasant and potentially harmful if inhaled in large quantities.

Future Directions

There are several future directions for research on 1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone. One area of research is the development of this compound-based materials with improved properties, such as increased chemical stability and biocompatibility. Another area of research is the investigation of this compound's potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. This compound can be synthesized through various methods and has been found to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone can be synthesized through various methods, including the reaction of 2-bromo-4-(trifluoromethyl)thiophene with ethylmagnesium bromide, followed by oxidation with potassium permanganate. Another method involves the reaction of 2-bromo-4-(trifluoromethyl)thiophene with sodium hydride, followed by treatment with ethyl chloroformate. This compound can also be synthesized through the reaction of 2-(trifluoromethyl)thiophene-3-carbaldehyde with ethylmagnesium bromide.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, handling “1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

1-[4-(trifluoromethyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c1-4(11)6-2-5(3-12-6)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJRRGFMYGIYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368164-70-8
Record name 1-[4-(trifluoromethyl)thiophen-2-yl]ethan-1-one
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